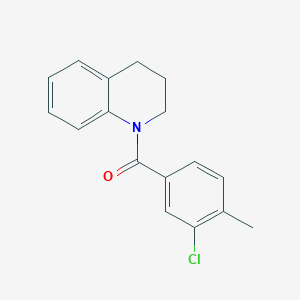
1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline, also known as CMTQ, is a small molecule compound that has been widely studied for its potential applications in scientific research. CMTQ is a heterocyclic compound that has a quinoline ring structure with a substituted benzoyl group at position 1 and a tetrahydroquinoline ring at positions 2, 3, and 4.
Wirkmechanismus
The exact mechanism of action of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been reported to interact with various molecular targets such as DNA, enzymes, and receptors. This compound has been shown to bind to DNA and inhibit the activity of DNA topoisomerases, which are enzymes involved in DNA replication and transcription. It has also been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. These mediators play a crucial role in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, asthma, and cancer. This compound has also been reported to induce apoptosis in cancer cells by activating various apoptotic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline is its wide range of biological activities, which makes it a potential candidate for the development of novel therapeutic agents. This compound has also been reported to have low toxicity and high stability, which makes it suitable for use in various lab experiments. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline. One of the potential areas of research is the development of novel therapeutic agents based on this compound for the treatment of various inflammatory and cancerous diseases. Another area of research is the elucidation of the exact mechanism of action of this compound, which will help in the development of more potent and selective analogs. The use of this compound as a tool for the study of DNA topoisomerases and other molecular targets is also an area of future research.
Synthesemethoden
The synthesis of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been reported in the literature using various methods. One of the most commonly used methods involves the condensation of 3-chloro-4-methylbenzoic acid with 1,2,3,4-tetrahydroquinoline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then subjected to cyclization using a Lewis acid catalyst such as aluminum chloride or boron trifluoride etherate to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in scientific research. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(3-chloro-4-methylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-8-9-14(11-15(12)18)17(20)19-10-4-6-13-5-2-3-7-16(13)19/h2-3,5,7-9,11H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBLUFCHDNOBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzofuran-2-yl(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5785744.png)
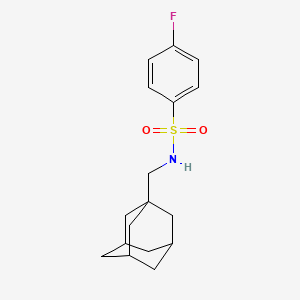

![2-(2,3-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5785768.png)
![N-(4-{2-[(5-chloro-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5785779.png)
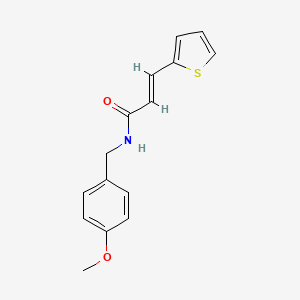
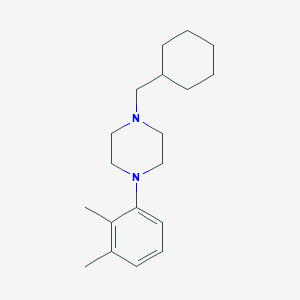
![2-({3-[(acetyloxy)imino]-1-azabicyclo[2.2.2]oct-2-ylidene}methyl)phenyl acetate hydrochloride](/img/structure/B5785795.png)
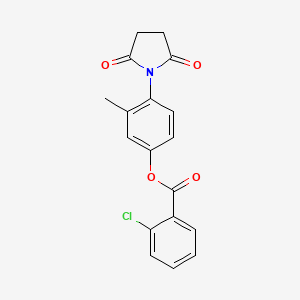

![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)

![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)
![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)